molecular formula C25H26O5 B3755432 [4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] cyclohexanecarboxylate

[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] cyclohexanecarboxylate

Cat. No.: B3755432
M. Wt: 406.5 g/mol
InChI Key: JSOQHMXVTZTIBW-UHFFFAOYSA-N
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Description

[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] cyclohexanecarboxylate is a complex organic compound that belongs to the class of chromen derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] cyclohexanecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxycoumarin with 2-isopropylphenol in the presence of a base to form the intermediate 4-oxo-3-(2-propan-2-ylphenoxy)chromen-7-ol. This intermediate is then esterified with cyclohexanecarboxylic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The chromen ring can be oxidized to form quinone derivatives.

    Reduction: The ketone group in the chromen ring can be reduced to form alcohol derivatives.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

Scientific Research Applications

[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] cyclohexanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] cyclohexanecarboxylate involves its interaction with specific molecular targets. The chromen ring system can intercalate with DNA, inhibiting the replication of cancer cells. The phenoxy group may interact with enzymes, modulating their activity and leading to therapeutic effects. The cyclohexanecarboxylate ester enhances the compound’s lipophilicity, improving its bioavailability and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] cyclohexanecarboxylate exhibits unique properties due to the presence of the cyclohexanecarboxylate ester. This structural feature enhances its stability and lipophilicity, making it more effective in biological systems. Additionally, the specific substitution pattern on the chromen ring contributes to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

[4-oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] cyclohexanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O5/c1-16(2)19-10-6-7-11-21(19)30-23-15-28-22-14-18(12-13-20(22)24(23)26)29-25(27)17-8-4-3-5-9-17/h6-7,10-17H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOQHMXVTZTIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] cyclohexanecarboxylate
Reactant of Route 2
[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] cyclohexanecarboxylate
Reactant of Route 3
Reactant of Route 3
[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] cyclohexanecarboxylate
Reactant of Route 4
[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] cyclohexanecarboxylate
Reactant of Route 5
Reactant of Route 5
[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] cyclohexanecarboxylate
Reactant of Route 6
[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] cyclohexanecarboxylate

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